2,3-Difluoro-4-nitropyridine

Description

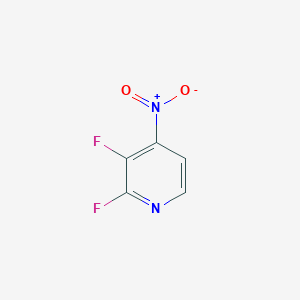

2,3-Difluoro-4-nitropyridine (CAS: 1782505-98-9, MFCD28516424) is a fluorinated nitropyridine derivative characterized by fluorine substituents at the 2- and 3-positions and a nitro group at the 4-position of the pyridine ring. Its molecular formula is C₅H₂F₂N₂O₂, with a molecular weight of 176.08 g/mol. This compound is commercially available at 95% purity (YF-0359, Combi-Blocks) and is utilized in pharmaceutical and agrochemical synthesis, particularly as an intermediate in cross-coupling reactions due to its electron-deficient aromatic system .

Properties

IUPAC Name |

2,3-difluoro-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCIQHKNMWBTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-nitropyridine typically involves the fluorination of a nitropyridine precursor. One common method includes the reaction of 4-hydroxy-3-nitropyridine-2(1H)-one with phosphorus oxychloride (POCl3) followed by treatment with potassium fluoride (KF) . This sequence of reactions introduces the fluorine atoms at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of high-purity starting materials and reagents is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequent.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted pyridines.

Reduction: The primary product is 2,3-difluoro-4-aminopyridine.

Oxidation: Potential products include pyridine derivatives with oxidized functional groups.

Scientific Research Applications

2,3-Difluoro-4-nitropyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Fluorinated pyridines are explored for their use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Industry: The compound is used in the development of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-nitropyridine and its derivatives involves interactions with specific molecular targets. The electron-withdrawing effects of the fluorine and nitro groups influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of nitropyridine derivatives are heavily influenced by the positions of fluorine and nitro groups. Below is a comparative analysis of 2,3-Difluoro-4-nitropyridine and its isomers (Table 1):

Table 1: Structural and Commercial Comparison of Difluoro-nitropyridine Isomers

Key Observations :

- Electronic Effects: The nitro group at the 4-position in this compound creates a unique electron-withdrawing environment, further enhanced by adjacent fluorine atoms.

- Synthetic Utility : Fluorine atoms at the 2- and 3-positions (as in YF-0359) may sterically hinder reactions at the 4-position compared to 2,4-difluoro analogs (e.g., QB-2434), where fluorine at the 4-position could activate the 3-nitro group for substitution .

Purity and Stability

Higher purity in OR-8257 may reflect optimized synthesis protocols or reduced decomposition during storage .

Analytical Characteristics

This implies that this compound’s polarity and molecular size are comparable to intermediates used in pharmaceutical synthesis, such as spirocyclic carboxamides .

Biological Activity

2,3-Difluoro-4-nitropyridine is a fluorinated nitropyridine derivative that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This compound is particularly noted for its applications in medicinal chemistry, where its derivatives are explored for their antimicrobial and anticancer properties. The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C5H3F2N2O2. Its structure features:

- Fluorine atoms at the 2 and 3 positions.

- A nitro group at the 4 position.

This arrangement enhances the compound's lipophilicity and stability, making it suitable for various biological applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The electron-withdrawing effects of the fluorine and nitro groups influence the compound’s reactivity and binding affinity to biological molecules. This can modulate enzymatic activities, receptor binding, and other biochemical pathways:

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit tumor growth in several cancer cell lines.

Antimicrobial Activity

A study conducted on a series of nitropyridine derivatives, including this compound, demonstrated potent activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 4 to 64 μg/mL, indicating that some derivatives are effective against drug-resistant strains .

Anticancer Activity

In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance:

- Cell Lines Tested : Various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and HepG2 (liver cancer) were used.

- IC50 Values : The most active derivatives exhibited IC50 values as low as 6.6 μM against A549 lung cancer cells .

Case Study 1: Antitubercular Activity

A novel series of compounds derived from 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide showed promising results against M. tuberculosis H37Rv with an MIC value of 4 μg/mL. These findings indicate the potential for developing new antitubercular agents based on structural modifications of the nitropyridine scaffold .

Case Study 2: Anticancer Efficacy

In another study focusing on the anticancer activity of phenoxy-substituted pyridines, it was found that certain derivatives significantly reduced VEGF concentrations in ovarian cancer cells by inhibiting VEGFR-2 phosphorylation . This mechanism suggests a pathway through which this compound could exert its anticancer effects.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Difluoro-4-nitropyridine, and how can purity be optimized?

- Methodology : The synthesis typically involves nitration and fluorination of pyridine derivatives. For example, nitration at the 4-position followed by fluorination at the 2- and 3-positions using fluorinating agents like DAST (diethylaminosulfur trifluoride). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity levels ≥95% are reported in commercial batches, as noted in supplier catalogs .

- Data Note : Monitor reaction progress with TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How is the structure of this compound characterized spectroscopically?

- Methodology :

- NMR : NMR shows distinct peaks for 2-F (−120 ppm) and 3-F (−125 ppm) due to differing electronic environments. NMR reveals deshielded aromatic protons (δ 8.5–9.0 ppm) .

- Mass Spectrometry : ESI-MS ([M+H] m/z 175.01) confirms molecular weight.

- X-ray Crystallography : Limited data exists, but nitro and fluoro substituents are expected to induce planar geometry with bond angle distortions .

Q. What are the key reactivity patterns of this compound in nucleophilic substitutions?

- Methodology : The nitro group at the 4-position deactivates the ring, directing nucleophiles (e.g., amines, alkoxides) to the 2- or 3-fluoro positions. Conduct reactions in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor regioselectivity via NMR to track fluorine displacement .

Advanced Research Questions

Q. How do electronic effects of substituents influence the stability of this compound under thermal or photolytic conditions?

- Methodology : Perform thermogravimetric analysis (TGA) to assess thermal decomposition (onset ~200°C). For photostability, expose to UV light (254 nm) and monitor degradation via HPLC. Compare with analogs (e.g., 3,5-Difluoro-4-nitrobenzaldehyde) to identify substituent-specific trends .

- Data Contradiction : Nitro groups generally enhance thermal stability, but fluorine’s electron-withdrawing effect may accelerate decomposition—requiring controlled storage (−20°C, dark) .

Q. What computational approaches predict the regioselectivity of electrophilic attacks on this compound?

- Methodology : Use density functional theory (DFT) to calculate Fukui indices and molecular electrostatic potentials (MEPs). Models suggest the 5-position (meta to nitro) is most electrophilic. Validate predictions experimentally via bromination or nitration trials .

- Research Gap : Limited computational studies exist for this compound, highlighting a need for hybrid functional (e.g., B3LYP) simulations with 6-311++G(d,p) basis sets .

Q. How does this compound perform as a precursor in heterocyclic chemistry for drug discovery?

- Methodology : Explore Suzuki-Miyaura couplings at the 4-position (after nitro reduction to amine) or SNAr reactions with thiols. For example, coupling with boronic acids yields biaryl derivatives with potential kinase inhibition activity. Compare yields (50–70%) with analogous 2,4-difluoro derivatives .

- Data Contradiction : Steric hindrance from adjacent fluoro groups may reduce coupling efficiency compared to mono-fluoro analogs, necessitating optimized Pd catalysts (e.g., XPhos Pd G3) .

Key Research Gaps

- Synthetic Scalability : Current routes lack optimization for multi-gram scales.

- Biological Profiling : No published data on cytotoxicity or target binding.

- Solubility Studies : Limited data on solubility in biorelevant media (e.g., PBS, DMSO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.